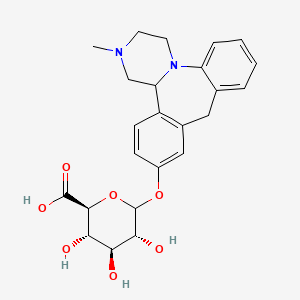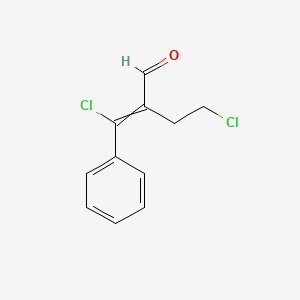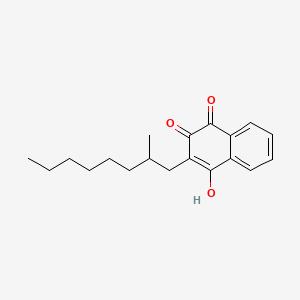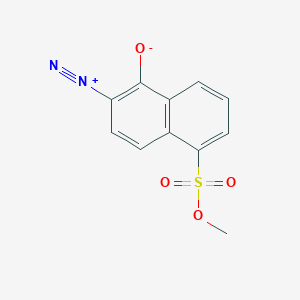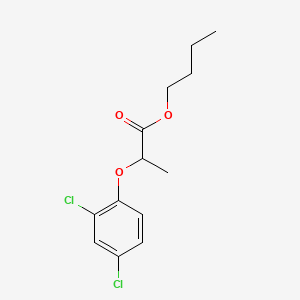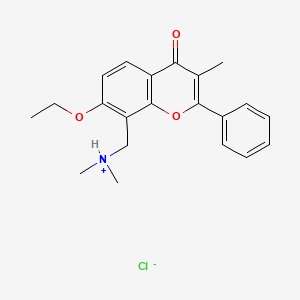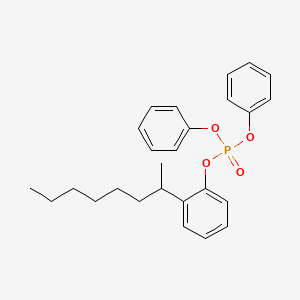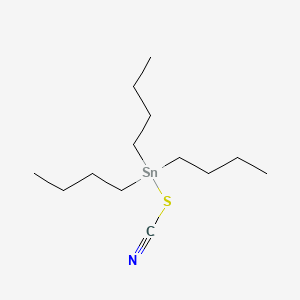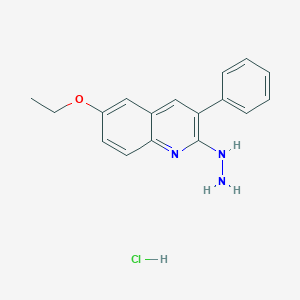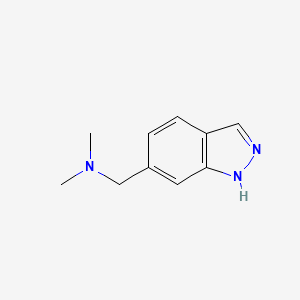
(1H-Indazol-6-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Indazol-6-yl)-N,N-dimethylmethanamine is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been found to exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production methods for indazole derivatives often involve scalable processes that ensure high yields and purity. These methods may include solvent-free reactions, metal-catalyzed cyclizations, and the use of environmentally benign reagents .
Analyse Chemischer Reaktionen
Types of Reactions
(1H-Indazol-6-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-6-carboxylic acid derivatives, while reduction may produce indazole-6-ylmethanamine .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1H-Indazol-6-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: The parent compound of (1H-Indazol-6-yl)-N,N-dimethylmethanamine.
2H-Indazole: A structural isomer with different biological properties.
Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N,N-dimethylmethanamine group enhances its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1158766-97-2 |
|---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-(1H-indazol-6-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-8-3-4-9-6-11-12-10(9)5-8/h3-6H,7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
KQGWTWXMELHUBC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC2=C(C=C1)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


